(4Z)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Description
Properties
IUPAC Name |
(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12-15(19(23)21(20-12)14-7-5-4-6-8-14)9-13-10-17(26-2)18(27-3)11-16(13)22(24)25/h4-11H,1-3H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQCURYQPCFEPC-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of methoxy groups can yield halogenated derivatives.
Scientific Research Applications
(4Z)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Key Features:
- Core Structure : 4,5-dihydro-1H-pyrazol-5-one backbone with a (4Z)-methylidene group.
- Substituents :
- 4,5-Dimethoxy-2-nitrophenyl group (electron-withdrawing nitro and electron-donating methoxy groups).
- 3-Methyl and 1-phenyl groups enhancing hydrophobic interactions.
- Applications: Chemistry: Used as a precursor for synthesizing heterocyclic compounds via condensation, oxidation, or substitution reactions . Materials Science: Explored for optoelectronic applications owing to its conjugated π-system .
Comparison with Similar Compounds
Structural Features and Electronic Properties
Key Differences :
- The target compound uniquely combines nitro and methoxy groups on the phenyl ring, creating a balance of electron-withdrawing and donating effects. This contrasts with simpler pyrazolones (e.g., ) lacking nitro groups or thiazolidinones (e.g., ) with sulfur-containing cores.
- The nitro group enhances electrophilicity, making the target compound more reactive in nucleophilic substitutions compared to methoxy-substituted analogs .
Chemical Reactivity and Stability
| Compound | Stability (pH 7) | Reactivity Highlights | Common Reactions |
|---|---|---|---|
| Target Compound | Stable in neutral conditions; decomposes under strong acids/bases | Nitro group facilitates electrophilic aromatic substitution | Condensation, Reduction (nitro to amine) |
| Thiazolidinone Derivatives | Sensitive to hydrolysis in acidic conditions | Thioxo group participates in tautomerism and metal coordination | Ring-opening reactions, Oxidation |
| Pyrazole Derivatives | High thermal stability | Pyrazole ring resists oxidation | Substitution, Cycloaddition |
Notable Observations:
- Thiazolidinones (e.g., ) exhibit higher polarity due to the thioxo group, affecting solubility and biological interactions.
Comparison :
- The target compound’s nitro group may confer selective toxicity toward cancer cells, whereas thiazolidinones (e.g., ) show broader antimicrobial effects.
- Pyrazole derivatives (e.g., ) often exhibit anti-inflammatory activity due to COX-2 inhibition, a pathway less explored for the target compound.
Unique Aspects :
- The target compound’s conjugated system is being studied for organic semiconductors, leveraging its π-π stacking capability .
- Thiazolidinones (e.g., ) are preferred in agrochemicals due to their resistance to photodegradation.
Biological Activity
The compound (4Z)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a member of the pyrazolone family, which is known for its diverse biological activities. Pyrazolones are five-membered heterocyclic compounds with significant pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article will delve into the biological activity of this specific compound, supported by relevant data tables and research findings.
Biological Activity Overview
Research indicates that pyrazolone derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The specific activities associated with this compound include:
- Antioxidant Activity : Studies have shown that compounds similar to this pyrazolone exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells .
- Anti-inflammatory Effects : The presence of nitro and methoxy groups in the structure enhances the anti-inflammatory potential, making it a candidate for treating inflammatory diseases .
- Anticancer Properties : Research has indicated that pyrazolone derivatives can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related pyrazolone compounds:
The biological activity of this compound is thought to involve:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Scavenging Free Radicals : The antioxidant activity is attributed to the ability to scavenge free radicals and reduce oxidative damage in cells.
- Modulation of Apoptotic Pathways : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Q & A
Basic: What are the key synthetic methodologies for preparing (4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one?
Methodological Answer:
The compound is synthesized via a condensation reaction between a substituted arylhydrazine and a β-diketone precursor. A typical procedure involves:
- Step 1: Refluxing equimolar amounts of the hydrazine derivative (e.g., 4,5-dimethoxy-2-nitrophenylhydrazine) and a β-keto ester (e.g., 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one) in ethanol for 2–4 hours .
- Step 2: Isolation via filtration and recrystallization from a DMF–EtOH (1:1) mixture to enhance purity .
- Key Analytical Tools: Confirm the (Z)-configuration of the methylidene group using NOESY NMR and X-ray crystallography .
Basic: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions between NMR, IR, and mass spectrometry data often arise due to tautomerism or crystallographic disorder. Strategies include:
- Comparative Analysis: Cross-reference with structurally analogous pyrazolones (e.g., 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one) to identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹ in IR) .
- Crystallographic Validation: Use single-crystal X-ray diffraction (SC-XRD) to unambiguously confirm bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles .
- Dynamic NMR: Probe tautomeric equilibria in solution by variable-temperature ¹H NMR .
Advanced: What strategies optimize reaction yields for complex pyrazolone derivatives?
Methodological Answer:
Yield optimization requires addressing steric hindrance and electronic effects from substituents (e.g., nitro and methoxy groups):
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
- Temperature Control: Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) for intermediates prone to polymerization .
Advanced: How does the nitro group influence the compound’s electronic and biological properties?
Methodological Answer:
The 2-nitro substituent on the aryl ring:
- Electronic Effects: Withdraws electron density via resonance, stabilizing the methylidene moiety and enhancing electrophilicity at the pyrazolone C=O group .
- Biological Interactions: Increases binding affinity to enzymes (e.g., cyclooxygenase-2) via nitro–aromatic π-stacking, as observed in related pyrazolones with anti-inflammatory activity .
- Experimental Validation: Compare biological activity of nitro-substituted analogs with their methoxy or chloro derivatives using enzyme inhibition assays .
Advanced: How can computational methods predict the compound’s reactivity?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Predict Tautomer Stability: Calculate Gibbs free energy differences between keto-enol tautomers .
- Electrostatic Potential Mapping: Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient region) .
- Reaction Pathway Simulation: Model intermediates in condensation reactions to identify rate-limiting steps .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy protons (~δ 3.8–4.0 ppm) and pyrazolone carbonyl carbons (~δ 160–165 ppm) .
- IR Spectroscopy: Confirm C=O (1650–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How to design derivatives for enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replace methoxy with halogens) and evaluate antibacterial/antiproliferative activity .
- Pharmacophore Modeling: Use PyMOL or AutoDock to align the methylidene group and nitro moiety with target binding pockets .
- In Vivo Testing: Assess bioavailability of water-soluble analogs (e.g., sodium salts of the pyrazolone) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
